chemical structure and properties of 3-Methyl-6-propyl-1-benzofuran-7-ol
chemical structure and properties of 3-Methyl-6-propyl-1-benzofuran-7-ol
An In-Depth Technical Guide to 3-Methyl-6-propyl-1-benzofuran-7-ol
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of the novel compound 3-Methyl-6-propyl-1-benzofuran-7-ol. As this molecule is not extensively documented in current literature, this paper synthesizes information from established chemical principles and data on analogous structures to offer a predictive yet scientifically grounded perspective. The guide details a plausible synthetic route, outlines expected physicochemical and spectral characteristics, and explores potential biological activities relevant to drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the exploration of new chemical entities.
Introduction to the Benzofuran Scaffold
Benzofuran is a heterocyclic compound composed of a fused benzene and furan ring.[1] This scaffold is a common motif in a multitude of natural products and synthetically derived molecules with significant biological activities.[2][3] Derivatives of benzofuran have been investigated for a wide array of pharmacological applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5] The phenolic hydroxyl group, in particular, is a crucial functional group that can modulate the biological activity of benzofuran derivatives, often by participating in key hydrogen bonding interactions with biological targets.[4] The subject of this guide, 3-Methyl-6-propyl-1-benzofuran-7-ol, is a substituted phenolic benzofuran with the potential for unique biological properties owing to its specific substitution pattern.
Chemical Structure and Nomenclature
The chemical structure of 3-Methyl-6-propyl-1-benzofuran-7-ol is defined by its IUPAC name. The parent structure is a benzofuran ring system. According to IUPAC nomenclature, the numbering of the benzofuran ring starts from the oxygen atom as position 1.[6]
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1-Benzofuran: Indicates the fusion of a benzene and a furan ring, with the oxygen at position 1.
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-7-ol: A hydroxyl (-OH) group is attached to position 7 of the benzofuran ring.
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3-Methyl: A methyl (-CH₃) group is substituted at position 3.
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6-propyl: A propyl (-CH₂CH₂CH₃) group is attached at position 6.
Chemical Structure:
Caption: Chemical structure of 3-Methyl-6-propyl-1-benzofuran-7-ol.
Predicted Physicochemical Properties
The physicochemical properties of 3-Methyl-6-propyl-1-benzofuran-7-ol have been estimated based on its structure and the properties of related compounds. The presence of a phenolic hydroxyl group suggests that the compound will be weakly acidic.[7] The alkyl substituents will increase its lipophilicity compared to the parent benzofuranol.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₄O₂ | Based on the chemical structure. |
| Molecular Weight | 190.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid | Typical for phenolic compounds.[7] |
| Melting Point | 80-100 °C | Estimated based on substituted phenols and benzofurans. |
| Boiling Point | > 300 °C | Phenols generally have high boiling points due to hydrogen bonding.[7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, acetone). | The phenolic group provides some water solubility, while the alkyl groups and aromatic system favor solubility in organic solvents. |
| pKa | ~9-10 | Typical for a phenolic hydroxyl group. |
| LogP | ~3.5-4.5 | The propyl and methyl groups significantly increase the octanol-water partition coefficient. |
Proposed Synthetic Pathway: Sonogashira Coupling and Cyclization
A plausible and efficient method for the synthesis of 3-Methyl-6-propyl-1-benzofuran-7-ol involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This approach is versatile and has been successfully used for the synthesis of various substituted benzofurans.[8][9][10]
Overall Reaction Scheme:
The synthesis would commence from a suitably substituted iodophenol, which would undergo a Sonogashira coupling with a terminal alkyne. The resulting 2-alkynylphenol would then undergo an intramolecular cyclization to form the benzofuran ring.
Caption: Proposed synthetic workflow for 3-Methyl-6-propyl-1-benzofuran-7-ol.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling to form 2-(Prop-1-yn-1-yl)-4-propylphenol
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To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-4-propyl-phenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
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Add anhydrous triethylamine (Et₃N) as the solvent and base.
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Bubble propyne gas through the solution at room temperature, or add a solution of propyne in a suitable solvent.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(prop-1-yn-1-yl)-4-propylphenol.
Step 2: Intramolecular Cyclization to form 3-Methyl-6-propyl-1-benzofuran-7-ol
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Dissolve the 2-(prop-1-yn-1-yl)-4-propylphenol intermediate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
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Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization to obtain 3-Methyl-6-propyl-1-benzofuran-7-ol.
Potential Biological Activities and Therapeutic Applications
Benzofuran derivatives are known to exhibit a wide range of biological activities.[2] The presence of a phenolic hydroxyl group and alkyl substituents in 3-Methyl-6-propyl-1-benzofuran-7-ol suggests several potential areas for investigation in drug discovery.
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Anticancer Activity: Many phenolic compounds and benzofuran derivatives demonstrate cytotoxic effects against various cancer cell lines.[4][11] The mechanism of action can involve the induction of apoptosis, inhibition of topoisomerases, or interference with cell signaling pathways.
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Antioxidant Properties: Phenolic compounds are well-known for their ability to scavenge free radicals.[12] The hydroxyl group on the benzofuran ring can donate a hydrogen atom to neutralize reactive oxygen species, potentially offering protection against oxidative stress-related diseases.
-
Antimicrobial Activity: The antimicrobial effects of phenolic acid esters are often enhanced with increasing alkyl chain length.[13][14] The propyl group at the 6-position may contribute to antimicrobial activity against a range of bacteria and fungi.
-
Anti-inflammatory Effects: Some benzofuran derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).[3]
Caption: Potential biological pathways influenced by 3-Methyl-6-propyl-1-benzofuran-7-ol.
Predicted Spectral Data
The following table summarizes the predicted spectral characteristics for 3-Methyl-6-propyl-1-benzofuran-7-ol, which are essential for its characterization.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons: Signals in the range of 6.5-7.5 ppm. - Phenolic -OH: A broad singlet, chemical shift dependent on solvent and concentration. - Propyl group protons: Signals for -CH₂-, -CH₂-, and -CH₃ groups in the aliphatic region (0.9-2.8 ppm). - Methyl group protons: A singlet around 2.2-2.5 ppm.[12] |
| ¹³C NMR | - Aromatic and furan carbons: Signals in the range of 100-160 ppm. - Carbon bearing the -OH group: A downfield signal around 150-160 ppm. - Alkyl carbons: Signals in the upfield region (10-40 ppm). |
| IR Spectroscopy | - O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹. - C-H stretch (aromatic): Signals just above 3000 cm⁻¹. - C-H stretch (aliphatic): Signals just below 3000 cm⁻¹. - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-O stretch (ether and phenol): Strong bands in the 1000-1300 cm⁻¹ region.[15] |
| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak: at m/z = 190. - Fragmentation patterns: Likely loss of a methyl group (M-15) and cleavage of the propyl chain. |
Safety and Handling
As a novel chemical entity, 3-Methyl-6-propyl-1-benzofuran-7-ol should be handled with care, assuming it may be toxic and irritant. Standard laboratory safety protocols should be followed:
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents.
Conclusion
3-Methyl-6-propyl-1-benzofuran-7-ol represents an interesting, albeit currently under-investigated, molecule within the broader class of biologically active benzofurans. Based on established principles of organic chemistry and the known properties of related compounds, this guide provides a foundational understanding of its structure, potential synthesis, and likely physicochemical and biological properties. The proposed synthetic route offers a practical approach for its preparation, enabling further empirical investigation. The predicted biological activities, particularly in the areas of oncology, and as an antioxidant and antimicrobial agent, suggest that this compound may be a valuable lead for future drug discovery efforts. It is our hope that this technical guide will serve as a catalyst for further research into this and other novel benzofuran derivatives.
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